2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones These compounds are characterized by a six-membered ring containing a double bond and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach might include:
Formation of the cyclohexenone ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Addition of the ethyl and phenylcarbonimidoyl groups: These groups can be introduced through nucleophilic substitution reactions or via Grignard reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The phenylcarbonimidoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Grignard reagents (RMgX), Organolithium reagents (RLi)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the ethyl and phenylcarbonimidoyl groups.
3-hydroxy-5,5-dimethylcyclohex-2-en-1-one: Similar structure but without the additional functional groups.
Uniqueness
The presence of the ethyl and phenylcarbonimidoyl groups in 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features can make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-13(18-12-8-6-5-7-9-12)16-14(19)10-17(2,3)11-15(16)20/h5-9,19H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMCDFNAJSZROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.